Aurora A inhibitor 4

説明

特性

IUPAC Name |

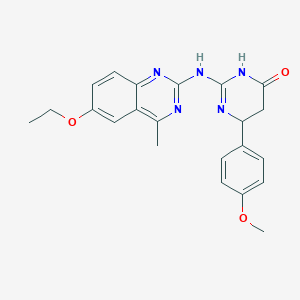

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-4-30-16-9-10-18-17(11-16)13(2)23-21(24-18)27-22-25-19(12-20(28)26-22)14-5-7-15(29-3)8-6-14/h5-11,19H,4,12H2,1-3H3,(H2,23,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAQQNMXXWWOOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(CC(=O)N3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Alisertib (MLN8237) in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Alisertib (MLN8237) is a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora Kinase A (AURKA).[1][2][3] As a critical regulator of mitotic progression, AURKA is frequently overexpressed in various human cancers, making it a compelling target for therapeutic intervention.[3][4][5] Alisertib functions as an ATP-competitive inhibitor, binding to AURKA and preventing its activation via autophosphorylation.[2][6] This targeted inhibition disrupts the formation of the mitotic spindle and chromosome segregation, leading to G2/M cell cycle arrest, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe.[3][7][8] This document provides a comprehensive overview of the molecular mechanism of Alisertib, its effects on downstream signaling pathways, its cellular consequences, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective Inhibition of Aurora Kinase A

The primary mechanism of action of Alisertib is its highly selective inhibition of Aurora Kinase A (AURKA), a serine/threonine kinase essential for multiple processes during mitosis.[3][5]

-

Molecular Target: Alisertib is a reversible, ATP-competitive inhibitor that binds to the ATP-binding pocket of AURKA.[2][6] This binding prevents the crucial autophosphorylation of AURKA at Threonine 288 (Thr288), a step required for its full enzymatic activation.[6][7][9]

-

Selectivity: Alisertib exhibits high selectivity for AURKA over its closely related family member, Aurora Kinase B (AURKB). In cell-free enzymatic assays, Alisertib is over 200 times more potent against AURKA than AURKB.[1][8][10] This selectivity is critical, as the inhibition of AURKB is associated with a different set of cellular phenotypes and toxicities.

The direct consequence of AURKA inhibition by Alisertib is the failure of key mitotic events. AURKA is crucial for centrosome maturation and separation, the establishment of a bipolar mitotic spindle, and proper chromosome alignment at the metaphase plate.[5][9][10] Inhibition by Alisertib leads to a cascade of mitotic errors, including the formation of monopolar or multipolar spindles and misaligned chromosomes.[7][8]

Caption: Core mechanism of Alisertib action on Aurora Kinase A.

Downstream Signaling Pathways Affected by Alisertib

The inhibition of AURKA by Alisertib triggers significant alterations in several downstream signaling pathways that regulate cell cycle progression, apoptosis, and autophagy.

-

Cell Cycle Control (G2/M Arrest): Alisertib treatment leads to a robust G2/M phase arrest.[1][4][11] This is mediated by the modulation of key cell cycle regulators. A common observation is the upregulation of the tumor suppressor p53 and its downstream targets, the cyclin-dependent kinase inhibitors p21 (Waf1/Cip1) and p27 (Kip1).[1][4][12][13] Concurrently, levels of critical M-phase proteins like Cyclin-dependent kinase 1 (CDK1/CDC2) and Cyclin B1 are often downregulated.[4][12][14]

-

Apoptosis Induction: Following mitotic catastrophe, cancer cells treated with Alisertib frequently undergo apoptosis.[7][11][15] This is evidenced by the activation of the intrinsic mitochondrial pathway, marked by an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent cleavage and activation of caspase-9 and the executioner caspase-3.[16] Cleavage of Poly (ADP-ribose) polymerase (PARP) is also a hallmark of this process.[1]

-

Autophagy Modulation: Several studies report the induction of autophagy in cancer cells upon Alisertib treatment.[4][12][14] This is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that negatively regulates autophagy.[4][5][17] Alisertib has been shown to decrease the phosphorylation of key components of this pathway, including Akt and mTOR.[4][14]

Caption: Key downstream signaling pathways modulated by Alisertib.

Quantitative Data Summary

The efficacy and selectivity of Alisertib have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Alisertib

| Target Kinase | Assay Type | IC50 Value (nM) | Selectivity (fold) vs. AURKA | Reference(s) |

|---|---|---|---|---|

| Aurora A (AURKA) | Cell-free | 1.2 | - | [1][10][14] |

| Aurora A (AURKA) | Cell-based | 6.7 | - | [10] |

| Aurora B (AURKB) | Cell-free | 396.5 | >300-fold | [1][10][14] |

| Aurora B (AURKB) | Cell-based | 1,534 | >200-fold |[10] |

Table 2: Anti-proliferative Activity of Alisertib in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value (nM) | Reference(s) |

|---|---|---|---|---|

| HCT-116 | Colorectal Cancer | Proliferation | 27 ± 4 | [10] |

| Calu-6 | Lung Carcinoma | Proliferation | 33 ± 10 | [10] |

| PC-3 | Prostate Cancer | Proliferation | 50 ± 12 | [10] |

| SU-DHL-4 | Lymphoma | Proliferation | 15 ± 4 | [10] |

| MM1.S | Multiple Myeloma | Proliferation | 3 - 1710 (range) | [1] |

| OPM1 | Multiple Myeloma | Proliferation | 3 - 1710 (range) | [1] |

| SKOV3 | Ovarian Cancer | Proliferation | Not specified | [14] |

| AGS | Gastric Cancer | Proliferation | Not specified | [4] |

| MCF7 | Breast Cancer | Proliferation | Not specified | [12] |

| MDA-MB-231 | Breast Cancer | Proliferation | Not specified |[12] |

Table 3: Effect of Alisertib on Cell Cycle and Apoptotic Markers

| Cell Line(s) | Protein Marker | Effect | Magnitude | Reference(s) |

|---|---|---|---|---|

| MDA-MB-231 | p21 Waf1/Cip1 | Upregulation | 2.8 to 3.7-fold | [17] |

| MDA-MB-231 | p27 Kip1 | Upregulation | 2.1 to 2.3-fold | [17] |

| MDA-MB-231 | p53 | Upregulation | 1.4 to 1.5-fold | [17] |

| BxPC-3 | p53 | Upregulation | 5.6 to 7.1-fold | [13] |

| BxPC-3 | p21 Waf1/Cip1 | Upregulation | 1.3 to 1.9-fold | [13] |

| MDA-MB-231 | CDK1/CDC2 | Downregulation | ~20% to 42% | [17] |

| Primary MM Cells | G2/M Phase Cells | Increase | 2 to 6-fold | [1][9] |

| Multiple Cell Lines | Caspase 3/9, PARP | Cleavage | Significant Increase |[1][4][16] |

Experimental Protocols

The characterization of Alisertib's mechanism of action relies on a suite of standard molecular and cellular biology techniques.

4.1 Cell Proliferation (MTT Assay) This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of Alisertib (e.g., 0.001 to 10 µM) or DMSO as a vehicle control for 48-72 hours.

-

MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.

4.2 Western Blotting for Protein Expression This technique is used to detect and quantify changes in specific protein levels.

-

Cell Lysis: Treat cells with Alisertib for the desired time (e.g., 24, 48 hours), then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-p-Akt) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

4.3 Cell Cycle Analysis by Flow Cytometry This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment & Harvesting: Treat cells with Alisertib (e.g., 0.5 µM) for 24 hours. Harvest cells by trypsinization, collect the supernatant, and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Conclusion

Alisertib (MLN8237) is a highly selective and potent inhibitor of Aurora Kinase A. Its mechanism of action is centered on the disruption of normal mitotic processes, including spindle formation and chromosome segregation. This leads to G2/M cell cycle arrest and the induction of cell death via apoptosis and mitotic catastrophe. The effects of Alisertib are mediated through the modulation of key signaling pathways, including the p53 tumor suppressor network and the PI3K/Akt/mTOR survival pathway. The robust preclinical data, supported by the quantitative and mechanistic studies outlined in this guide, provide a strong rationale for the continued clinical development of Alisertib as a targeted therapy for a range of human cancers.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Alisertib - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

MK-5108: A Technical Guide to its Aurora A Kinase Inhibitory Activity and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-5108 is a potent and highly selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is a common feature in many human cancers and is associated with chromosomal instability and tumorigenesis.[1] MK-5108's targeted inhibition of Aurora A disrupts mitotic events, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy, both as a monotherapy and in combination with other chemotherapeutic agents.[1][2] This technical guide provides an in-depth overview of the inhibitory activity and cellular effects of MK-5108, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of MK-5108 has been quantified against Aurora kinases and various cancer cell lines. The following tables summarize these findings.

Table 1: In Vitro Kinase Inhibitory Activity of MK-5108

| Kinase Target | IC50 (nM) | Selectivity vs. Aurora A |

| Aurora A | 0.064 | - |

| Aurora B | 14 | 220-fold |

| Aurora C | 12 | 190-fold |

Data compiled from multiple sources.[3][4]

Table 2: Anti-proliferative Activity of MK-5108 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.16 - 6.4 |

| HeLa-S3 | Cervical Cancer | 0.16 - 6.4 |

| A549 | Non-Small Cell Lung Cancer | 0.25 - >10 |

| H460 | Non-Small Cell Lung Cancer | 0.25 - >10 |

| Calu-1 | Non-Small Cell Lung Cancer | 0.25 - >10 |

| A427 | Non-Small Cell Lung Cancer | 0.25 - >10 |

| H1355 | Non-Small Cell Lung Cancer | 0.25 - >10 |

| H358 | Non-Small Cell Lung Cancer | 0.25 - >10 |

| H1666 | Non-Small Cell Lung Cancer | 0.25 - >10 |

| H1650 | Non-Small Cell Lung Cancer | 0.25 - >10 |

| H727 | Non-Small Cell Lung Cancer | >10 |

IC50 values represent the concentration of MK-5108 required to inhibit cell proliferation by 50%. Data compiled from multiple sources.[3][5]

Cellular Effects of MK-5108

Inhibition of Aurora A kinase by MK-5108 leads to a cascade of cellular events, primarily affecting cell cycle progression and survival.

-

G2/M Phase Arrest: Treatment with MK-5108 induces a robust arrest of cells in the G2/M phase of the cell cycle.[1][6] This is a direct consequence of inhibiting Aurora A's function in centrosome maturation and bipolar spindle formation.[7]

-

Apoptosis: Prolonged G2/M arrest and mitotic catastrophe triggered by MK-5108 treatment ultimately lead to the induction of apoptosis, or programmed cell death.[8][9] This is often evidenced by an increase in the sub-G1 cell population in flow cytometry analysis and cleavage of PARP.[5]

-

Polyploidy: Inhibition of Aurora A can also result in the formation of polyploid cells, which are cells containing more than two sets of homologous chromosomes.[6] This arises from failed cytokinesis following mitotic arrest.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of MK-5108 are provided below.

In Vitro Aurora A Kinase Inhibition Assay

This assay quantifies the ability of MK-5108 to inhibit the enzymatic activity of purified Aurora A kinase.

Materials:

-

Recombinant active Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP (Adenosine triphosphate)

-

[γ-³³P]-ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 15 mM Mg(OAc)₂, 0.2 mM EDTA)[4]

-

MK-5108 (or other test compounds)

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of MK-5108 in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted MK-5108.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 20 minutes).[4]

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each MK-5108 concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the MK-5108 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the effect of MK-5108 on cell proliferation and viability.[10]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

MK-5108

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of MK-5108 and incubate for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability for each MK-5108 concentration relative to a vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the MK-5108 concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine the effect of MK-5108 on cell cycle distribution.[12][13]

Materials:

-

Cells treated with MK-5108 or vehicle

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[13]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate at room temperature for 15-30 minutes in the dark.[14]

-

Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission fluorescence.

-

Analyze the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Phosphorylation

Western blotting is used to detect changes in the phosphorylation status of Aurora A and its downstream targets following MK-5108 treatment.

Materials:

-

Cell lysates from MK-5108 treated and control cells

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-total-Aurora A, anti-phospho-Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.[15]

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to MK-5108 and Aurora A kinase.

Caption: Aurora A Kinase Signaling Pathway in Mitosis.

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Conclusion

MK-5108 is a highly specific and potent inhibitor of Aurora A kinase with significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. Its mechanism of action, centered on the disruption of mitotic progression, has been well-characterized through a variety of in vitro and cell-based assays. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with MK-5108 and other Aurora kinase inhibitors. Further investigation, including clinical trials, continues to explore the full therapeutic potential of this targeted anti-cancer agent.[16]

References

- 1. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. A phase I study of MK-5108, an oral aurora a kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tozasertib (VX-680): An In-depth Technical Guide to Downstream Signaling Pathways in Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-Aurora kinase inhibitor that has demonstrated significant anti-leukemic activity in preclinical and clinical studies. Its primary mechanism of action involves the inhibition of Aurora kinases A, B, and C, which are crucial regulators of mitosis. Dysregulation of these kinases is a common feature in various malignancies, including leukemia. Beyond its effects on Aurora kinases, Tozasertib also exhibits inhibitory activity against other key oncogenic kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL), including the drug-resistant T315I mutant. This multi-targeted profile makes Tozasertib a compound of significant interest for the treatment of various forms of leukemia. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Tozasertib in leukemia, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Tozasertib is an ATP-competitive inhibitor that targets the serine/threonine Aurora kinases. By binding to the ATP-binding pocket of these enzymes, Tozasertib prevents their phosphorylation and subsequent activation, leading to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.[1][2] The inhibition of Aurora kinases A and B are the primary drivers of its anti-proliferative effects.[3]

-

Aurora Kinase A (Aur-A): Inhibition of Aur-A leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest.[3] Tozasertib has been shown to block the autophosphorylation of Aur-A at Threonine 288 (Thr288), a critical step for its activation.[4]

-

Aurora Kinase B (Aur-B): Inhibition of Aur-B disrupts the spindle assembly checkpoint and prevents the proper phosphorylation of its substrates, most notably Histone H3 at Serine 10 (H3S10ph).[3][5] This leads to defects in chromosome condensation and segregation, resulting in endoreduplication (repeated rounds of DNA replication without cell division) and eventual apoptosis.[6]

-

FLT3 and BCR-ABL: Tozasertib also demonstrates potent inhibitory activity against wild-type and mutated forms of FLT3 and BCR-ABL, including the T315I mutation which confers resistance to many first and second-generation tyrosine kinase inhibitors.[1][7][8] This dual activity is particularly relevant in Acute Myeloid Leukemia (AML) with FLT3-ITD mutations and Philadelphia chromosome-positive (Ph+) leukemias.[1][9]

Downstream Signaling Pathways

The inhibition of its primary and secondary targets by Tozasertib leads to the modulation of several critical downstream signaling pathways that govern cell cycle progression, survival, and apoptosis.

Cell Cycle Regulation

Tozasertib's most prominent effect is the disruption of the cell cycle at the G2/M transition. This is primarily mediated through the inhibition of Aurora kinases.

Inhibition of Aurora A prevents the activation of Cdc25c, a phosphatase required for the activation of the Cyclin B/CDK1 complex, which is the master regulator of mitotic entry.[10][11][12] Simultaneously, inhibition of Aurora B prevents the phosphorylation of Histone H3, leading to defects in chromosome condensation and segregation.[5] This culminates in G2/M arrest, endoreduplication, and ultimately apoptosis.[6]

Apoptotic Pathways

Tozasertib induces apoptosis in leukemia cells through multiple mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.

Treatment with Tozasertib has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio promotes the activation of executioner caspases, such as Caspase-3.[8] Activated Caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program.[4][8]

Pro-Survival Signaling

Tozasertib also impacts key pro-survival signaling pathways that are frequently hyperactivated in leukemia.

In Ph+ leukemias and FLT3-ITD AML, Tozasertib directly inhibits the kinase activity of BCR-ABL and FLT3-ITD, respectively. This leads to the downregulation of their downstream effector pathways, including the RAS/ERK and PI3K/AKT/mTOR pathways.

Tozasertib treatment leads to a decrease in the phosphorylation of CrkL, a direct substrate of BCR-ABL.[8] By inhibiting these upstream kinases, Tozasertib effectively shuts down the downstream signaling cascades that drive leukemic cell proliferation and survival.[9][10][13]

The tumor suppressor protein p53 plays a critical role in the cellular response to Aurora kinase inhibition. In cells with wild-type p53, Tozasertib treatment can lead to the stabilization and activation of p53, resulting in the upregulation of its downstream targets like the cyclin-dependent kinase inhibitor p21.[6] This can induce a G1 arrest following mitotic slippage. However, in leukemia cells with mutated or dysfunctional p53, the p53-dependent post-mitotic checkpoint is compromised.[14][15] This makes these cells more susceptible to Tozasertib-induced endoreduplication and subsequent apoptosis.[6]

Quantitative Data

The following tables summarize the quantitative data on the effects of Tozasertib in various leukemia cell lines and patient samples.

Table 1: IC50 Values for Cell Viability

| Cell Line / Sample | Leukemia Type | Tozasertib (VX-680) IC50 | Reference |

| UKF-NB-3 | Neuroblastoma (for comparison) | 5.5 ± 0.4 nM | [16] |

| UKF-NB-3rCDDP1000 | Neuroblastoma (for comparison) | 7.8 ± 0.6 nM | [16] |

| K562 | Chronic Myeloid Leukemia | Not specified, but dose-dependent growth inhibition observed | [8] |

| Ba/F3 T315I | B-cell prolymphocytic leukemia with T315I mutation | Not specified, but dose-dependent growth inhibition observed | [8] |

Table 2: Induction of Apoptosis

| Cell Line / Sample | Leukemia Type | Tozasertib (VX-680) Concentration | % Apoptotic Cells (Annexin V+) | Reference |

| Primary AML Blasts (Patient 11) | Acute Myeloid Leukemia | 10 nM | 26.4% | [4] |

| 20 nM | 37.6% | [4] | ||

| 50 nM | 63.0% | [4] | ||

| Normal Bone Marrow Blasts | Healthy Donor | 50 nM | 22.5% | [4] |

| BLQ1 (T315I) | Acute Lymphoblastic Leukemia | 1 µM (48 hrs) | ~50% | [1] |

| UCSF02 (Wild-type BCR-ABL) | Acute Lymphoblastic Leukemia | 1 µM (48 hrs) | ~40% | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of Tozasertib on leukemia cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Drug Treatment: Treat cells with serial dilutions of Tozasertib for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat leukemia cells with Tozasertib for the desired time.

-

Cell Harvesting: Harvest and wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat leukemia cells with Tozasertib for 24-48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of specific proteins.

-

Protein Extraction: Lyse Tozasertib-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against the proteins of interest (e.g., p-Aur-A (Thr288), p-Histone H3 (Ser10), cleaved PARP, p-CrkL, total and phosphorylated forms of ERK and AKT).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Tozasertib is a multi-targeted kinase inhibitor with potent anti-leukemic activity. Its ability to inhibit Aurora kinases, as well as key oncogenic drivers like FLT3 and BCR-ABL, results in the disruption of multiple critical downstream signaling pathways. By inducing cell cycle arrest, promoting apoptosis, and inhibiting pro-survival signaling, Tozasertib represents a promising therapeutic agent for various forms of leukemia, including those with poor prognosis and drug resistance. Further research into the intricate downstream effects of Tozasertib will continue to inform its clinical development and potential combination therapies.

References

- 1. Activity of the Aurora Kinase inhibitor VX-680 against Bcr/Abl positive acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of the Aurora kinase inhibitor VX-680 against Bcr/Abl-positive acute lymphoblastic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tozasertib - LKT Labs [lktlabs.com]

- 11. Regulation of Cdc25C by ERK-MAP kinases during the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cdc25 phosphatases are required for timely assembly of CDK1-cyclin B at the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergistic cytotoxicity of dual PI3K/mTOR and FLT3 inhibition in FLT3-ITD AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p53 pathway dysfunction is highly prevalent in acute myeloid leukemia independent of TP53 mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | P53-MDM2 Pathway: Evidences for A New Targeted Therapeutic Approach in B-Acute Lymphoblastic Leukemia [frontiersin.org]

- 16. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Aurora A Kinase in Mitotic Spindle Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aurora A kinase (AURKA) is a pivotal serine/threonine kinase that orchestrates multiple critical events during mitosis to ensure the faithful segregation of chromosomes. Its precise spatiotemporal regulation is paramount for the assembly of a functional bipolar mitotic spindle. Dysregulation of Aurora A activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth examination of Aurora A's core functions in mitotic spindle assembly, presenting quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of its signaling pathways and associated experimental workflows.

Core Functions of Aurora A in Mitotic Spindle Assembly

Aurora A's role in spindle assembly is multifaceted, encompassing centrosome maturation, microtubule dynamics regulation, and the recruitment and activation of key mitotic proteins.[1][2][3] Interference with Aurora A function leads to a range of mitotic spindle assembly defects, from monopolar spindles to smaller bipolar spindles, ultimately causing chromosome mis-segregation and aneuploidy.[1][4]

Centrosome Maturation and Separation

During the G2 phase, Aurora A localizes to centrosomes and is essential for their maturation, a process characterized by the recruitment of pericentriolar material (PCM), including γ-tubulin.[2] This recruitment enhances the microtubule-nucleating capacity of the centrosomes, which is a prerequisite for the formation of a robust mitotic spindle.[2][5] Aurora A facilitates this by phosphorylating and recruiting key centrosomal proteins.

Key substrates of Aurora A in centrosome maturation include:

-

NDEL1 (Nuclear distribution element-like 1): Phosphorylation of NDEL1 by Aurora A is crucial for its localization to the centrosome and for subsequent centrosome maturation and separation.[6]

-

TACC3 (Transforming acidic coiled-coil containing protein 3): Aurora A-mediated phosphorylation of TACC3 promotes its recruitment to the centrosome, contributing to microtubule stabilization.

-

CEP192 (Centrosomal protein 192): CEP192 acts as a scaffold for Aurora A and Polo-like kinase 1 (PLK1) at the centrosome, facilitating their activation and the subsequent recruitment of other PCM components.[2]

Inhibition or depletion of Aurora A results in a significant reduction in the accumulation of these and other PCM components at the centrosome, leading to defects in spindle pole formation.[5][6]

Regulation of Microtubule Dynamics

Aurora A plays a crucial role in regulating the dynamic instability of microtubules during spindle formation. It promotes the assembly and stabilization of spindle microtubules through the phosphorylation of various microtubule-associated proteins (MAPs). Inactivation of Aurora A leads to microtubule hyperstabilization and an imbalance of forces within the spindle, which can cause spindle pole fragmentation.[7]

Activation and Localization by TPX2

Targeting protein for Xenopus kinesin-like protein 2 (TPX2) is a key activator and targeting factor for Aurora A at the mitotic spindle.[8] In early mitosis, following the breakdown of the nuclear envelope, TPX2 is released from importin-α/β and binds to Aurora A.[8] This interaction has two major consequences:

-

Activation: TPX2 binding induces a conformational change in Aurora A, leading to its full activation, a process that is synergistic with its autophosphorylation on Threonine 288.[8][9]

-

Localization: TPX2 targets Aurora A to the spindle microtubules, which is essential for its functions away from the centrosomes.[8]

The Aurora A-TPX2 complex is a critical hub for regulating spindle assembly factors and ensuring the proper organization of the mitotic spindle.

Quantitative Data on Aurora A Function

The following tables summarize quantitative data from key studies investigating the effects of Aurora A perturbation on mitotic spindle assembly.

Table 1: Effects of Aurora A Inhibition/Depletion on Mitotic Spindle Integrity

| Experimental System | Method of Aurora A Perturbation | Observed Phenotype | Quantitative Measurement | Reference |

| Human U2OS cells | MLN8054 (inhibitor) | Monopolar spindles | 66% of cells with one centrosome | [1] |

| Human glioma cells | siRNA | Decreased Aurora A expression | ~80% reduction in protein, ~75% reduction in mRNA | [10] |

| C. elegans embryos | RNAi (air-1) | Reduced centrosomal α-tubulin | Fluorescence intensity at ~40% of wild-type levels | [5] |

| Human U2OS cells | MLN8237 (inhibitor) | Reduced pAurora A at spindle poles | Significant reduction in immunofluorescence signal | [11] |

Table 2: Quantitative Analysis of Aurora A Interactions

| Interacting Proteins | Experimental Method | Dissociation Constant (Kd) or Stoichiometry (N) | Reference |

| Aurora A / CEP192 (1-300) | Isothermal Titration Calorimetry (ITC) | Kd = 1.6 ± 0.2 µM, N = 0.9 ± 0.1 | [12] |

| Aurora A / CEP192 (301-600) | Isothermal Titration Calorimetry (ITC) | Kd = 1.3 ± 0.2 µM, N = 1.0 ± 0.1 | [12] |

| Aurora A / N-Myc | Enzyme-Linked Immunosorbent Assay (ELISA) | Kd = 2-3 µM | [13] |

| Aurora A / TPX2 (1-43) | Enzyme-Linked Immunosorbent Assay (ELISA) | Kd = 2-3 µM | [13] |

Table 3: Kinase Activity of Aurora A

| Condition | Substrate | Kinase Activity Measurement | Fold Change | Reference |

| Dephosphorylated Aurora A + TPX2 (1-45) | AP peptide | kcat | 50-fold increase | [9] |

| T288V Aurora A + TPX2 (1-45) | AP peptide | kcat | 25-fold increase | [9] |

| Phosphorylated Aurora A + TPX2 | AP peptide | kcat | 2-fold increase | [9] |

Key Experimental Protocols

Detailed methodologies for studying Aurora A kinase function are provided below.

In Vitro Kinase Assay

This protocol is for measuring the kinase activity of recombinant Aurora A.

Materials:

-

Recombinant full-length human Aurora A (e.g., GST-tagged)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide like Kemptide)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (500 µM stock)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

Phosphocellulose P81 paper (for radiometric assay)

-

1% Phosphoric acid (for radiometric assay)

-

Scintillation counter or Luminometer

Procedure (Radiometric Assay):

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

10 µL of diluted Aurora A kinase

-

5 µL of substrate solution (e.g., 1 mg/mL MBP)

-

5 µL of Kinase Assay Buffer (5X)

-

5 µL of [γ-³²P]ATP solution (to a final concentration of 50 µM ATP)

-

-

Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for 15-30 minutes.

-

Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let the papers air dry.

-

Place the dry papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Procedure (Luminescence-based ADP-Glo™ Assay):

-

Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, and buffer.

-

Initiate the reaction by adding ATP. Incubate at 30°C for 45 minutes.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.

-

Measure the luminescence using a plate-reading luminometer.[14]

Immunofluorescence Staining of Mitotic Spindle Components

This protocol describes the staining of cellular structures like the mitotic spindle and centrosomes.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin or anti-pericentrin for centrosomes)

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Wash the cells briefly with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

Incubate the cells with fluorophore-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Wash the cells once with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.[15][16][17][18]

Proteomic Analysis of Aurora A Interactome

This protocol outlines a general workflow for identifying Aurora A interacting proteins using mass spectrometry.

Materials:

-

Cell line expressing tagged Aurora A (e.g., GFP-Aurora A)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody-coupled beads (e.g., anti-GFP magnetic beads)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Reagents for in-solution or in-gel trypsin digestion

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cell Lysis: Lyse cells expressing tagged Aurora A and control cells (e.g., expressing GFP alone) in Lysis Buffer.

-

Immunoprecipitation: Incubate the cell lysates with antibody-coupled beads to capture the tagged Aurora A and its interacting proteins.

-

Washing: Wash the beads extensively with Wash Buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads.

-

Sample Preparation for Mass Spectrometry:

-

Run the eluate on an SDS-PAGE gel and perform in-gel trypsin digestion of the protein bands.

-

Alternatively, perform in-solution trypsin digestion of the eluted proteins.

-

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins from the mass spectra using a protein database search engine (e.g., Mascot, MaxQuant). Compare the proteins identified in the Aurora A pulldown with the control pulldown to identify specific interactors.[19][20][21][22][23]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Aurora A and a typical experimental workflow for its study.

Caption: Aurora A signaling pathway in mitotic spindle assembly.

Caption: Experimental workflow for studying Aurora A function.

Conclusion

Aurora A kinase is a master regulator of mitotic spindle assembly, with its intricate network of substrates and regulators ensuring the high fidelity of cell division. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the molecular mechanisms governing Aurora A function will continue to fuel the development of novel and more effective anti-cancer therapies targeting this crucial mitotic kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aurora-A kinase is required for centrosome maturation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NDEL1 Phosphorylation by Aurora-A Kinase Is Essential for Centrosomal Maturation, Separation, and TACC3 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora-A inactivation causes mitotic spindle pole fragmentation by unbalancing microtubule-generated forces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]

- 10. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spatial regulation of Aurora A activity during mitotic spindle assembly requires RHAMM to correctly localize TPX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. ptglab.com [ptglab.com]

- 16. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. biotium.com [biotium.com]

- 19. Aurora-A phosphorylates splicing factors and regulates alternative splicing | bioRxiv [biorxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Proteomic study identifies Aurora-A–mediated regulation of alternative splicing through multiple splicing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aurorabiomed.com [aurorabiomed.com]

- 23. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. | Semantic Scholar [semanticscholar.org]

Cellular Targets of MK-5108 Beyond Aurora A Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-5108 is a potent and highly selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its primary mechanism of action involves ATP-competitive inhibition of Aurora A, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3] While lauded for its selectivity, a comprehensive understanding of its interactions with other cellular kinases is crucial for a complete assessment of its therapeutic potential and potential for off-target effects. This technical guide provides a detailed overview of the known cellular targets of MK-5108 beyond Aurora A, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

On-Target Activity: Aurora A Kinase Inhibition

MK-5108 exhibits sub-nanomolar potency against Aurora A kinase, with a reported IC50 value of 0.064 nM in biochemical assays.[1][4][5] Inhibition of Aurora A by MK-5108 disrupts several critical mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome alignment.[6][7] A key cellular phenotype of Aurora A inhibition is the accumulation of cells in the G2/M phase of the cell cycle, which can be observed through flow cytometry and is often accompanied by an increase in the phosphorylation of Histone H3 at Serine 10 (pHH3), a marker of mitotic arrest.[1][2]

Off-Target Cellular Targets of MK-5108

While highly selective, MK-5108 is not entirely specific for Aurora A. Kinase profiling studies have been conducted to determine its broader selectivity profile.

Kinase Selectivity Profile

A comprehensive screen of MK-5108 against a panel of 233 kinases revealed a high degree of selectivity.[1] The vast majority of kinases were not significantly inhibited. However, a few off-target kinases have been identified. Notably, the primary off-target hit with significant activity is Tropomyosin receptor kinase A (TrkA).[1][4] The table below summarizes the known inhibitory activities of MK-5108 against its primary target and key off-target kinases.

Disclaimer: The complete kinase selectivity profile from the primary study by Shimomura et al. (2010) is not publicly available in its entirety. The data presented here is based on the information that has been published and is publicly accessible.

| Target Kinase | IC50 (nM) | Fold Selectivity vs. Aurora A | Reference(s) |

| Aurora A | 0.064 | 1 | [1][4][5] |

| Aurora B | 14.1 | 220 | [1][4] |

| Aurora C | 12.1 | 190 | [4] |

| TrkA | 2 | <100 | [1][4] |

| TrkB | 13 | 203 | [8] |

Tropomyosin Receptor Kinase A (TrkA)

The most significant identified off-target of MK-5108 is TrkA, a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons.[1][4] The binding of its ligand, nerve growth factor (NGF), to TrkA activates downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are critical for neuronal survival and function.[9][10] Inhibition of TrkA by off-target compounds could potentially lead to neurological side effects. However, the cellular consequences of TrkA inhibition by MK-5108 in a cancer context are less understood and warrant further investigation.

Signaling Pathways

To visualize the cellular context of MK-5108's activity, the following diagrams illustrate the established signaling pathways for its primary on-target, Aurora A, and its primary off-target, TrkA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the on-target and off-target activities of MK-5108.

Biochemical Kinase Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., Aurora A, TrkA)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compound (MK-5108) dissolved in DMSO

-

[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well or 384-well plates

-

Scintillation counter or luminometer

Procedure (Radiometric Assay):

-

Prepare a serial dilution of MK-5108 in DMSO.

-

In a reaction plate, add the kinase reaction buffer.

-

Add the test compound (MK-5108) or DMSO (vehicle control) to the appropriate wells.

-

Add the purified kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Procedure (ADP-Glo™ Assay):

Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Cell Proliferation Assay (WST-8)

This colorimetric assay measures the number of viable cells and is used to determine the cytotoxic or cytostatic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MK-5108

-

WST-8 reagent (e.g., from a Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of MK-5108 in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of MK-5108 or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Immunofluorescent Staining for Phosphorylated Histone H3 (pHH3)

This method is used to visualize and quantify the population of cells in mitosis, a hallmark of Aurora A inhibition.

Materials:

-

Cells cultured on coverslips or in a multi-well imaging plate

-

MK-5108

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with MK-5108 or vehicle control for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of pHH3-positive cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing off-target kinases of a small molecule inhibitor like MK-5108.

Conclusion

MK-5108 is a highly selective inhibitor of Aurora A kinase, a well-validated target in oncology. However, like most kinase inhibitors, it is not entirely specific. The primary identified off-target with potential physiological relevance is TrkA. A thorough understanding of these off-target interactions is essential for predicting potential side effects and for the rational design of combination therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of the complete cellular target profile of MK-5108 and other kinase inhibitors in development. Further research, including the public availability of comprehensive kinase screening data, will be invaluable in advancing our understanding of the complex pharmacology of targeted cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Aurora A Protein Kinase: To the Centrosome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Probe MK-5108 | Chemical Probes Portal [chemicalprobes.org]

- 9. What are TrkA antagonists and how do they work? [synapse.patsnap.com]

- 10. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

Tozasertib (VX-680): An In-depth Technical Guide on its Effect on Cell Cycle Progression and Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, ATP-competitive pan-Aurora kinase inhibitor.[1] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[2][3] Aberrant expression and activity of these kinases are common in a wide range of human tumors, leading to aneuploidy and tumorigenesis.[2][4] Tozasertib has been shown to block cell-cycle progression and induce apoptosis in a diverse array of human tumor types.[4][5] This technical guide provides a comprehensive overview of the effects of Tozasertib on cell cycle progression and arrest, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects.

Mechanism of Action: Inhibition of Aurora Kinases

Tozasertib inhibits all three members of the Aurora kinase family, albeit with different potencies. It is most active against Aurora A, followed by Aurora C and Aurora B.[1][6] The inhibition of these kinases disrupts several critical mitotic events.

-

Aurora A: Essential for centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2][7][8]

-

Aurora B: A key component of the chromosomal passenger complex (CPC), it regulates chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[2][3][7]

-

Aurora C: Primarily involved in meiosis, but also cooperates with Aurora B in mitosis.[2]

By inhibiting these kinases, Tozasertib disrupts the normal progression of mitosis, leading to profound effects on the cell cycle.[4]

Quantitative Data: Inhibitory Activity of Tozasertib

The inhibitory potency of Tozasertib has been characterized in various cell-free and cell-based assays.

| Target | Parameter | Value (nM) | Reference |

| Aurora A | Ki | 0.6 | [1][6] |

| Aurora B | Ki | 18 | [1][6] |

| Aurora C | Ki | 4.6 | [1][6] |

| FLT-3 | Ki | 30 | [1] |

| BCR-ABL | Ki | 30 | [1] |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various ATC cells | Anaplastic Thyroid Carcinoma | 25 - 150 | [9] |

| BaF3 cells | Pro-B cell line | ~300 | [1][9] |

| HeLa | Cervical Cancer | Time-dependent | [5] |

| Neuroblastoma cell lines | Neuroblastoma | 5.5 - 664 | [10] |

Effect on Cell Cycle Progression and Arrest

The primary consequence of Aurora kinase inhibition by Tozasertib is a disruption of the cell cycle, predominantly leading to a G2/M phase arrest.[1][11][12] This is a direct result of inhibiting the functions of Aurora A and B in mitosis.

G2/M Arrest and Endoreduplication

Treatment of cancer cells with Tozasertib leads to an accumulation of cells in the G2/M phase of the cell cycle.[11][12][13] This arrest is often followed by endoreduplication, a process where cells undergo DNA replication without cell division, resulting in cells with a DNA content of 4N or greater (polyploidy).[1][12][14] This phenotype is characteristic of Aurora B inhibition, which is critical for cytokinesis.

Signaling Pathways Modulated by Tozasertib

The G2/M arrest induced by Tozasertib is mediated by its impact on key cell cycle regulatory proteins. Inhibition of Aurora kinases leads to:

-

Decreased Phosphorylation of Histone H3: Histone H3 is a substrate of Aurora B, and its phosphorylation at Serine 10 is a hallmark of mitosis.[10][15] Tozasertib treatment leads to a significant reduction in phosphorylated histone H3, indicating inhibition of Aurora B activity.[1][10]

-

Modulation of Cyclin B1 and Cdc2 (CDK1): The Cyclin B1/Cdc2 complex is the master regulator of entry into mitosis. Tozasertib treatment has been shown to decrease the expression of both Cyclin B1 and Cdc2 in some cancer cell lines.[11]

-

Activation of the p53-p21 Pathway: In p53 wild-type cells, Tozasertib can induce the expression of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[14][16] This pathway contributes to the cell cycle arrest. However, the response to Tozasertib can be influenced by the p53 status of the cells, with p53-compromised cells often showing increased endoreduplication and subsequent apoptosis.[14][16]

Figure 1: Tozasertib's mechanism leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

Prolonged G2/M arrest and the accumulation of polyploid cells ultimately trigger programmed cell death, or apoptosis.[4][11] Tozasertib has been shown to induce apoptosis in a variety of cancer cell lines.[1] This is often characterized by the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow Cytometer

Procedure:

-

Culture cells to the desired confluency and treat with Tozasertib at various concentrations for the desired time period.

-

Harvest cells by trypsinization and collect by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in a small volume of PBS to ensure a single-cell suspension.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

-

Fix the cells on ice for at least 2 hours or store at -20°C for several weeks.

-

Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.

-

Carefully decant the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.

-

Analyze the samples on a flow cytometer, collecting data on a linear scale for the DNA content channel.

Figure 2: Workflow for cell cycle analysis using flow cytometry.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in cell cycle regulation.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p53, anti-p21, anti-phospho-Histone H3 (Ser10), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with Tozasertib as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

Histone H3 Phosphorylation Assay

This can be assessed by Western blotting as described above, using an antibody specific for phospho-Histone H3 (Ser10), or by using a dedicated ELISA-based assay kit.

Procedure (ELISA-based):

-

Extract histones from Tozasertib-treated and control cells according to the kit manufacturer's protocol.

-

Add the histone extracts to the wells of the assay plate, which are coated with an antibody that captures total histone H3.

-

Incubate to allow histone binding.

-

Wash the wells to remove unbound material.

-

Add a detection antibody that specifically recognizes phosphorylated Histone H3 (Ser10).

-

Incubate to allow the detection antibody to bind.

-

Wash the wells again.

-

Add a substrate that generates a colorimetric or fluorescent signal in the presence of the detection antibody's conjugate (e.g., HRP).

-

Measure the signal using a plate reader.

-

Quantify the amount of phosphorylated Histone H3 relative to the total amount of histone H3.

Conclusion

Tozasertib is a potent pan-Aurora kinase inhibitor that effectively disrupts cell cycle progression in cancer cells. Its primary mechanism of action involves the inhibition of Aurora kinases A and B, leading to a robust G2/M arrest, endoreduplication, and subsequent apoptosis. The effects of Tozasertib are mediated through the modulation of key cell cycle regulatory pathways, including the inhibition of histone H3 phosphorylation and, in some contexts, the activation of the p53 pathway. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the cellular responses to Tozasertib and other Aurora kinase inhibitors. This in-depth understanding is crucial for the continued development and optimization of this class of anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. web.donga.ac.kr [web.donga.ac.kr]

- 11. researchgate.net [researchgate.net]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. HTRF Human and Mouse Phospho-Histone H3 (Thr3) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aurora A-N-MYC Axis: A Critical Regulator of Neuroblastoma Pathogenesis and a Key Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amplification of the MYCN oncogene is a hallmark of high-risk neuroblastoma and is strongly correlated with poor prognosis and therapeutic resistance.[1][2] The oncoprotein N-MYC is a potent transcription factor that drives tumor cell proliferation. Its cellular levels are tightly regulated, primarily through a phosphorylation-dependent ubiquitin-proteasome degradation pathway. A pivotal mechanism for N-MYC stabilization in neuroblastoma involves its direct interaction with the serine/threonine kinase Aurora A.[1][3] This interaction shields N-MYC from degradation, leading to its accumulation and enhanced oncogenic activity.[4] This guide provides a comprehensive overview of the molecular mechanisms governing Aurora A-mediated N-MYC stabilization, details key experimental methodologies to study this interaction, presents quantitative data from seminal studies, and discusses the therapeutic implications of targeting this axis.

The Canonical N-MYC Degradation Pathway